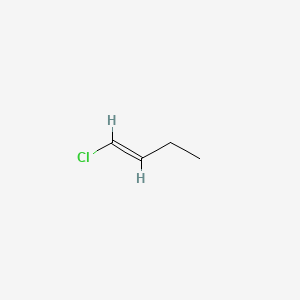

1-Chloro-1-butene

描述

Structural Significance and Stereoisomeric Forms of 1-Chloro-1-butene

The geometry of this compound is characterized by the spatial arrangement of substituents around the central carbon-carbon double bond. This structural feature gives rise to two distinct geometric isomers, also known as stereoisomers: cis (Z) and trans (E). The specific orientation of the chlorine atom and the ethyl group in relation to the double bond is what defines each isomer, imparting unique physical properties and chemical reactivities. Consequently, the ability to selectively synthesize one isomer over the other is a crucial aspect of its application in targeted organic synthesis.

cis-1-Chloro-1-butene (Z-isomer)

In the cis-isomer, formally named (Z)-1-chloro-1-butene, the chlorine atom and the ethyl group are positioned on the same side of the plane of the double bond. chemspider.com This specific configuration directly influences its physical characteristics, including its boiling point and density. lookchem.comchembk.com

Data for cis-1-Chloro-1-butene (Z-isomer)

| Property | Value |

|---|---|

| Chemical Formula | C₄H₇Cl lookchem.comnist.gov |

| Molar Mass | 90.55 g/mol chemspider.comlookchem.com |

| Boiling Point | 63.55 °C chembk.com |

| Density | 0.909 g/cm³ lookchem.com |

| CAS Number | 7611-86-1 lookchem.comnist.gov |

trans-1-Chloro-1-butene (E-isomer)

The trans-isomer, or (E)-1-chloro-1-butene, is characterized by the chlorine atom and the ethyl group being located on opposite sides of the double bond. molport.comnist.gov Generally, this trans configuration results in a molecule with greater thermodynamic stability when compared to its cis counterpart, primarily due to reduced steric hindrance between the substituent groups.

Data for trans-1-Chloro-1-butene (E-isomer)

| Property | Value |

|---|---|

| Chemical Formula | C₄H₇Cl molport.comnist.gov |

| Molar Mass | 90.55 g/mol molport.com |

| Boiling Point | 68.05 °C lookchem.com |

| Density | 0.9091 g/cm³ lookchem.com |

| CAS Number | 7611-87-2 nist.govlookchem.com |

Emerging Research Frontiers in Halogenated Alkene Chemistry

Halogenated alkenes, a class of compounds that includes this compound, are considered pivotal intermediates in organic chemistry. A significant area of emerging research involves the creation of new catalytic methods to both synthesize and further functionalize these compounds. nih.gov The inherent reactivity of the carbon-halogen bond, along with the electrophilic character of the alkene, permits a wide range of chemical transformations. masterorganicchemistry.com

Recent advancements have focused on halofunctionalization reactions, which can produce complex heterocyclic structures from simple alkene precursors. researchgate.net Furthermore, progress in catalytic enantioselective halogenation is providing pathways to chiral halogenated molecules, which are highly sought-after building blocks for creating pharmaceuticals and other compounds with specific biological activities. nih.govresearchgate.net A primary goal within this research frontier is achieving precise control over both regioselectivity and stereoselectivity during these reactions, thereby broadening the synthetic power of halogenated alkenes. researchgate.net

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4461-42-1 |

|---|---|

分子式 |

C4H7Cl |

分子量 |

90.55 g/mol |

IUPAC 名称 |

1-chlorobut-1-ene |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3 |

InChI 键 |

DUDKKPVINWLFBI-UHFFFAOYSA-N |

SMILES |

CCC=CCl |

手性 SMILES |

CC/C=C/Cl |

规范 SMILES |

CCC=CCl |

其他CAS编号 |

7611-87-2 4461-42-1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Chloro 1 Butene and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies for 1-chloro-1-butene primarily involve dehydrohalogenation and halogenation reactions. These methods offer routes to vinyl halides from readily available precursors.

Dehydrohalogenation Approaches for Vinyl Halide Formation

Dehydrohalogenation is a classic elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org For the synthesis of this compound, this typically involves the elimination of a hydrogen halide from a dihalogenated butane (B89635) or a related substrate. wikipedia.orglibretexts.org The reaction is commonly promoted by a base. wikipedia.org For instance, heating a haloalkane with alcoholic potassium hydroxide (B78521) (KOH) results in the loss of a hydrogen halide molecule to yield an alkene. libretexts.org

The choice of base and reaction conditions can influence the regioselectivity of the elimination, determining the position of the resulting double bond. Bulky bases tend to favor the formation of the less substituted (Hofmann) product, while smaller, strong bases often yield the more substituted (Zaitsev) product. youtube.com In the dehydrohalogenation of alkyl halides, the reactivity order is tertiary > secondary > primary. libretexts.org

A specific example involves the elimination of hydrogen chloride from a dihalide. While the complete reaction can lead to an alkyne, using a weaker base can halt the reaction after the elimination of one mole of HCl to yield the corresponding chloroalkene. egyankosh.ac.in

Halogenation of Butene Precursors

The direct halogenation of butene precursors is another key strategy. This involves the addition of a halogen, such as chlorine (Cl₂), across the double bond of a butene molecule. smolecule.commasterorganicchemistry.com This reaction typically proceeds in an inert solvent like dichloromethane. smolecule.commasterorganicchemistry.com

The addition of hydrogen halides, such as hydrogen chloride (HCl), to alkynes can also be employed. For example, the addition of HCl to 1-butyne (B89482) can produce this compound. This electrophilic addition proceeds through a vinylic cation intermediate. alrasheedcol.edu.iq The reaction of 1-butene (B85601) with HBr is regioselective, following Markovnikov's rule, but it is not stereoselective or stereospecific. pearson.com

Furthermore, the radical addition of hydrogen bromide to 1,3-butadiene (B125203) can lead to a mixture of products, including 1-chloro-2-butene (B1196595) and 3-chloro-1-butene (B1220285), which can potentially be isomerized to this compound. benchchem.com

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol in the synthesis of this compound isomers is crucial for applications where specific geometric (E/Z) or enantiomeric forms are required.

Diastereodivergent and Enantioselective Pathways for Chloroalkenes

Recent advancements in asymmetric catalysis have enabled the development of diastereodivergent and enantioselective methods for the synthesis of chiral molecules, including chloroalkenes. d-nb.infosemanticscholar.org These strategies allow for the selective formation of any possible stereoisomer of a product from the same starting material by carefully choosing the catalyst or reaction conditions. d-nb.infosemanticscholar.org

For instance, enantioselective allylboration of acetylene (B1199291) catalyzed by a chiral copper catalyst can produce chiral skipped dienes with high levels of chemo-, regio-, enantio-, and diastereoselectivity. d-nb.info While not directly synthesizing this compound, these principles can be applied to the synthesis of its chiral derivatives. The ability to control the stereochemical outcome is a significant challenge in asymmetric synthesis, and diastereodivergent approaches offer a powerful solution. d-nb.infosemanticscholar.org

Role of Catalyst Design in Stereochemical Control

The design of the catalyst is paramount in achieving stereochemical control. Chiral catalysts, which can be metal complexes with chiral ligands or organocatalysts, create a chiral environment that influences the stereochemical course of the reaction. nih.govnumberanalytics.com

The development of "chiral-at-metal" catalysts, where the chirality originates from a stereogenic metal center coordinated to achiral ligands, represents an alternative approach to traditional metal-plus-chiral-ligand systems. nih.gov This design strategy leverages effects like the chelate effect and the trans-effect to maintain the stereochemistry at the metal center. nih.gov

Catalytic Transformations Involving this compound as a Substrate or Intermediate

This compound can serve as a valuable substrate or intermediate in various catalytic transformations, leading to the synthesis of more complex molecules.

For example, 1,4-dichloro-2-butene, a related compound, can be dehydrochlorinated in the presence of halide catalysts and aprotic solvents to produce chloroprene (B89495) (2-chloro-1,3-butadiene), with 1-chloro-1,3-butadiene being a principal co-product. google.com This highlights the potential for this compound derivatives to undergo elimination reactions to form conjugated dienes.

Furthermore, the isomerization of related chloroalkenes is a known transformation. For instance, 3-chloro-1-butene can be isomerized to crotyl chloride (1-chloro-2-butene) using a cuprous salt catalyst in dimethylformamide. researchgate.net This suggests that this compound could potentially participate in similar isomerization reactions.

The reactivity of the chlorine atom and the double bond in this compound allows it to be a precursor in various synthetic routes. For example, it can be transformed into 1-butyne through a dehydrohalogenation reaction using a strong base like sodium amide (NaNH₂). chegg.com

Transition Metal-Catalyzed Coupling Reactions of Vinylic Halides

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chemie-brunschwig.ch The use of vinylic halides, such as this compound, as coupling partners has been extensively explored.

One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organohalide. chemie-brunschwig.chresearchgate.net This reaction is valued for its mild conditions and the low toxicity of the boron-based reagents. chemie-brunschwig.ch For the synthesis of chloroalkenes, the Suzuki reaction of 1,1-dichloroethylene or 1,2-dichloroethylene with alkenyl- or arylboronic acids provides a direct, one-step route. researchgate.net Careful control of reaction conditions allows for a monocoupling reaction to yield the desired chloroalkenes in good yields. researchgate.net

The Negishi cross-coupling, which employs organozinc reagents in the presence of palladium or nickel catalysts, offers another powerful tool. chemie-brunschwig.chnih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. chemie-brunschwig.chnih.gov This method has been successfully applied to the synthesis of 1,5-dienes and 1,5-enynes by coupling homoallylic or homopropargylic alkylzinc reagents with alkenyl halides. nih.gov

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. While traditionally used for aryl and vinyl halides, advancements have expanded its scope. Domino Heck reactions, for instance, allow for multiple transformations in a single sequence, leading to the efficient construction of complex carbocycles and heterocycles. utoronto.ca

Nickel-catalyzed reactions have also emerged as a robust strategy, particularly for the cross-coupling of secondary alkyl halides. researchgate.net Nickel complexes can effectively catalyze the coupling of Grignard reagents with vinylic halides. acs.org Furthermore, nickel-catalyzed cascade reactions of 2-vinylanilines with gem-dichloroalkenes have been developed to produce substituted quinolines. researchgate.net

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. For instance, in the ruthenium-catalyzed trans-hydroalkynylation of internal alkynes, the catalyst choice dictates the regioselectivity. acs.org A neutral catalyst like [CpRuCl]₄ favors proximal delivery, while a cationic catalyst such as [CpRu(MeCN)₃]SbF₆ leads to the complementary regioisomer. acs.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for Chloroalkene Synthesis

| Reaction Name | Catalyst | Organometallic Reagent | Electrophile | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Organoboron | Vinylic Halide | Mild conditions, low toxicity of reagents. chemie-brunschwig.chresearchgate.net |

| Negishi Coupling | Palladium or Nickel | Organozinc | Vinylic Halide | High reactivity and functional group tolerance. chemie-brunschwig.chnih.gov |

| Heck Reaction | Palladium | - | Vinylic Halide & Alkene | Forms a new C-C bond at the less substituted end of the alkene. Domino variations exist. utoronto.ca |

| Kumada Coupling | Nickel or Palladium | Grignard Reagent | Vinylic Halide | One of the earliest cross-coupling methods. acs.org |

Lewis Acid and Brønsted Acid Catalysis in Chloroalkene Synthesis and Reactions

Lewis acids and Brønsted acids play a pivotal role in a multitude of organic transformations, including the synthesis and subsequent reactions of chloroalkenes. wikipedia.orgmdpi.com

Lewis Acid Catalysis

Lewis acids, which are electron-pair acceptors, activate substrates by coordinating to lone-pair bearing atoms like oxygen or halogens. wikipedia.org This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack or bond cleavage. wikipedia.org Common Lewis acids used in organic synthesis include compounds based on aluminum, boron, tin, and various transition metals. wikipedia.org

In the context of chloroalkene synthesis, Lewis acids can mediate the formation of these compounds from other precursors. For example, AlCl₃ can facilitate the conversion of 1,1,1-trifluoroalkanones into 1,1-dichloro-1-alkenones. researchgate.net Lewis acids are also instrumental in reactions involving chloroalkenes. For instance, a Lewis acid-catalyzed cyclopropane (B1198618) opening, analogous to a Mukaiyama-Michael reaction, has been used in the synthesis of complex natural products. wikipedia.org

Brønsted Acid Catalysis

Brønsted acids, or proton donors, are fundamental catalysts in many organic reactions. mdpi.com In the context of butene chemistry, Brønsted acid sites on catalysts like ferrierite are crucial for skeletal isomerization. acs.org While strong Brønsted acid sites can promote undesired cracking and dimerization, weaker sites are optimal for the isomerization of 1-butene to isobutene. acs.org

The interaction of heteroaromatic compounds with strong Brønsted acids can lead to the formation of adducts that can undergo various transformations. mdpi.com While not directly focused on this compound, this principle highlights the ability of Brønsted acids to activate and transform unsaturated systems.

Combined Lewis and Brønsted Acid Catalysis

The synergistic use of Lewis and Brønsted acids has led to the development of highly effective catalytic systems. libretexts.orglibretexts.org Chiral Brønsted acid-assisted Lewis acids (BLAs) are powerful catalysts for a range of asymmetric reactions, including Diels-Alder and Michael additions. libretexts.org These catalysts are typically formed by the protonation of a chiral Lewis acid precursor with a strong Brønsted acid. libretexts.org This combination enhances the acidity and, consequently, the reactivity of the catalytic system. libretexts.org

Table 2: Examples of Lewis and Brønsted Acid Applications

| Acid Type | Example Catalyst | Application | Mechanism |

|---|---|---|---|

| Lewis Acid | AlCl₃ | Formation of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones. researchgate.net | Activation of the carbonyl group and halogen exchange. |

| Brønsted Acid | Ferrierite | Skeletal isomerization of 1-butene. acs.org | Protonation of the double bond to form a carbocation intermediate. |

| Combined BLA | Chiral oxazaborolidine + TfOH | Asymmetric Diels-Alder reactions. libretexts.org | Protonation of the oxazaborolidine enhances its Lewis acidity. |

Novel Reaction Pathways for Functionalized Chloroalkenes

Research continues to uncover novel and efficient pathways for the synthesis of functionalized chloroalkenes, expanding the synthetic chemist's toolkit.

One such advancement is the copper-catalyzed vinylic Finkelstein reaction. researchgate.net This method allows for the conversion of readily available alkenyl iodides and bromides into their corresponding chlorinated analogs with high yields and complete retention of the double bond geometry. researchgate.net The mild reaction conditions are compatible with a wide range of functional groups. researchgate.net

Domino reactions, which combine multiple transformations in a single pot, offer an elegant and efficient approach to complex molecules. utoronto.ca For example, a palladium-catalyzed domino reaction mediated by norbornene can be used to synthesize functionalized carbocycles. utoronto.ca This process involves a cascade of C-H activation and functionalization steps. utoronto.ca

The direct C-H functionalization of porphyrins using palladium catalysis is another innovative strategy. acs.org This method allows for the introduction of aryl groups at the porphyrin periphery without the need for pre-functionalized starting materials. acs.org While not directly producing this compound, this methodology demonstrates the power of direct C-H activation for functionalizing complex molecules, a principle that could be extended to chloroalkene systems.

Furthermore, novel reactivity of fluorinated compounds is being explored. The reaction of 1,1,1-trifluoroalkanones with AlCl₃ to yield 1,1-dichloro-1-alkenones represents a unique transformation involving C-F bond cleavage and C-Cl bond formation. researchgate.net

Reaction Mechanisms and Kinetics of 1 Chloro 1 Butene

Mechanistic Studies of Addition Reactions on the Double Bond

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond is attacked by an electrophile. masterorganicchemistry.com In the case of an unsymmetrical alkene like 1-chloro-1-butene, the regioselectivity of the addition is a key aspect, governed by the stability of the intermediate carbocation. The addition of an electrophile, such as a proton (H⁺) from a hydrogen halide, to this compound can theoretically form two different carbocation intermediates.

The stability of these carbocations is the determining factor for the major product of the reaction, a principle encapsulated in Markovnikov's rule. lumenlearning.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. lumenlearning.com For this compound, this would mean the formation of a carbocation on the carbon atom already bonded to the chlorine.

The chlorine atom exerts two opposing electronic effects: a -I (negative inductive) effect, which withdraws electron density, and a +M (positive mesomeric or resonance) effect, which donates electron density through its lone pairs. stackexchange.com In the case of an α-chlorocarbocation, the +M effect is found to be more significant than the -I effect, leading to a net stabilization of the carbocation. stackexchange.com This stabilization is due to the delocalization of the positive charge onto the chlorine atom, as depicted in the resonance structures. Research has shown that an α-chloro substituent stabilizes a carbocation with effectiveness comparable to that of a methyl group. stackexchange.com

Therefore, the electrophilic addition to this compound is expected to proceed via the more stable carbocation, where the positive charge is on the chlorine-bearing carbon. The subsequent attack by a nucleophile on this carbocation will yield the final product.

Vinylic halides, such as this compound, are generally known to be unreactive towards nucleophilic substitution reactions under standard conditions. vanderbilt.edu This low reactivity is attributed to several factors, including the increased strength of the sp² carbon-halogen bond compared to an sp³ carbon-halogen bond, and the steric hindrance presented by the double bond, which impedes the backside attack required for an Sₙ2 mechanism. Furthermore, the formation of a vinylic carbocation, which would be necessary for an Sₙ1 mechanism, is energetically unfavorable. libretexts.org

While direct nucleophilic substitution is difficult, reactions can occur under more forcing conditions or through alternative mechanisms. One such pathway is the addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups to activate the double bond towards nucleophilic attack. Another possibility is the elimination-addition mechanism, involving the formation of a short-lived alkyne intermediate (a benzyne-type mechanism for aromatic halides). However, for a simple chloroalkene like this compound, these pathways are not typically observed. Nucleophilic vinylic substitution can be facilitated in some cases by the presence of a magnesium atom on the electrophilic carbon, which lowers the activation energy for the substitution. researchgate.net

Elimination Mechanisms in Related Halogenated Butanes to Form Butenes

The formation of butenes, including chloro-substituted butenes, can be achieved through the elimination of hydrogen halides from halogenated butanes. These reactions are fundamental in organic synthesis and typically proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism. libretexts.org

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), and the leaving group departs simultaneously, forming a double bond. utexas.edu The rate of an E2 reaction is second-order, as it depends on the concentration of both the substrate and the base. libretexts.org A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. utexas.edu When multiple constitutional isomers can be formed, the major product is typically the more stable (more substituted) alkene, a principle known as Zaitsev's rule. nih.gov However, the use of bulky bases can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance. utexas.edu

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.org This is followed by the rapid removal of a proton from an adjacent carbon by a weak base (often the solvent) to form the double bond. The rate of an E1 reaction is first-order, depending only on the concentration of the substrate. libretexts.org E1 reactions are more common for tertiary and secondary alkyl halides, especially in the presence of a weak base and a polar protic solvent. Similar to E2 reactions, E1 eliminations also tend to follow Zaitsev's rule, favoring the formation of the most stable alkene. nih.gov

For example, the elimination of HCl from a dichlorobutane, such as 2,3-dichlorobutane, with a strong base would likely proceed via an E2 mechanism to yield a chlorobutene. The regioselectivity would depend on which β-proton is removed.

Radical-Mediated Reactions of Chloroalkenes

Free radical reactions provide another important pathway for the transformation of chloroalkenes. These reactions are initiated by the formation of a radical, which can then add to the double bond or abstract an atom.

In the atmosphere, chloroalkenes can be degraded through reactions with photochemically generated radicals, such as the hydroxyl radical (•OH), nitrate (B79036) radical (NO₃•), and halogen atoms (e.g., Cl•). The kinetics of these gas-phase reactions are crucial for determining the atmospheric lifetime and environmental impact of these compounds.

The reaction of a halogen radical with an alkene typically proceeds via addition to the double bond. pharmaguideline.com This addition is regioselective, with the radical adding to the less substituted carbon to form the more stable carbon-centered radical on the more substituted carbon. researchgate.net This is in contrast to electrophilic addition and is often referred to as an anti-Markovnikov addition. The resulting alkyl radical can then react further, for example, with molecular oxygen in the atmosphere.

The rate constants for the reactions of chlorine atoms with various butene isomers have been determined experimentally. These values provide insight into the reactivity of the double bond towards radical attack.

| Reactant | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ |

|---|---|

| 1-Butene (B85601) | 3.38 x 10⁻¹⁰ |

| cis-2-Butene | 3.76 x 10⁻¹⁰ |

| trans-2-Butene | 3.31 x 10⁻¹⁰ |

| Isobutene | 3.40 x 10⁻¹⁰ |

Data sourced from Ezell et al., 2002, as cited in ResearchGate.

The reaction mechanism for the addition of a chlorine radical to this compound would involve the initial attack of the Cl• on one of the vinylic carbons. The stability of the resulting radical intermediate would dictate the regioselectivity. The presence of the chlorine atom on the double bond will influence the stability of the radical intermediate through inductive and resonance effects.

Isomerization and Rearrangement Processes of Chloroalkenes

The isomerization and rearrangement of chloroalkenes like this compound are fundamental processes that influence their chemical behavior and physical properties. These transformations can be induced by thermal energy or photochemical activation, leading to different geometric isomers or conformational states.

Thermal and Photochemical Isomerization Studies

The double bond in this compound restricts free rotation, giving rise to cis (Z) and trans (E) geometric isomers. The interconversion between these isomers can be achieved through thermal or photochemical means.

Thermal Isomerization: Thermally induced isomerization involves overcoming the energy barrier of the carbon-carbon double bond. While specific kinetic studies for the thermal isomerization of this compound are not extensively detailed in the provided literature, the principles can be understood from related chloroalkenes. For instance, studies on similar halogenated ethylenes provide insight into the thermodynamics of such processes. The reaction involves the conversion of the less stable isomer to the more stable one until thermodynamic equilibrium is reached.

For the analogous compound 1-chloro-2-fluoroethylene, the equilibrium for the cis-to-trans reaction has been studied over a wide temperature range, showing that the trans isomer is energetically favored. researchgate.net The thermodynamic parameters for this isomerization are summarized below.

| Compound | Temperature Range (K) | ΔH° (cal/mol) | ΔS° (cal/deg·mol) |

| 1-Chloro-2-fluoroethylene | 475-760 | 780 ± 20 | 0.21 ± 0.04 |

Data for the cis-to-trans isomerization of 1-chloro-2-fluoroethylene, a related chloroalkene. researchgate.net

Photochemical Isomerization: Photochemical isomerization is initiated by the absorption of light, which promotes an electron from a π bonding orbital to a π* antibonding orbital. This excitation reduces the bond order of the double bond, allowing for rotation around the carbon-carbon single bond. When the molecule returns to the ground state, it can form either the cis or trans isomer. gcwk.ac.in

The process typically leads to a photostationary state, a mixture of cis and trans isomers where the rates of interconversion are equal. The composition of this mixture depends on the wavelength of light used and the molar extinction coefficients of the isomers at that wavelength. Generally, irradiating a sample provides a method to convert a more thermodynamically stable isomer (often the trans form) into the less stable cis isomer. gcwk.ac.in The interconversion can be achieved through direct irradiation or by using triplet photosensitizers. gcwk.ac.in

Conformational Interconversion Dynamics

Conformational isomers, or conformers, arise from the rotation around single bonds. For this compound, conformational analysis primarily concerns the rotation around the C2-C3 single bond. This rotation leads to different spatial arrangements of the ethyl group relative to the chlorovinyl group.

The dynamics of this interconversion are governed by the rotational energy barrier. The energy of the molecule changes as the bond rotates, passing through energy minima (stable conformers) and energy maxima (transition states). The stable conformers of molecules like 1-butene are typically skew (gauche) and cis (eclipsed) forms. researchgate.net For this compound, the presence of the chlorine atom introduces additional steric and electronic factors that influence the relative energies of these conformers.

The primary conformers resulting from rotation around the C2-C3 bond can be visualized using Newman projections. The key conformers include:

Anti-periplanar (staggered): Where the C1-Cl bond and the C3-C4 bond are opposite each other (dihedral angle of ~180°). This conformation generally minimizes steric hindrance.

Syn-periplanar (eclipsed): Where the C1-Cl bond and the C3-C4 bond are aligned (dihedral angle of ~0°). This conformation is typically the highest in energy due to maximal steric and torsional strain.

Gauche (staggered): Where the C1-Cl bond and the C3-C4 bond have a dihedral angle of approximately 60°.

Anticlinal (eclipsed): Where the C1-Cl bond and the C3-C4 bond have a dihedral angle of approximately 120°.

The relative stability of these conformers is determined by a balance of steric hindrance between the chlorine atom and the terminal methyl group, as well as electrostatic interactions between bond dipoles. msu.edu In related molecules like 1-chloropropane, hyperconjugative interactions can also play a role in stabilizing certain conformers. msu.edu The energy barriers to rotation in unsaturated compounds are generally low, allowing for rapid interconversion between conformers at room temperature. msu.edu

| Factor | Description | Influence on Stability |

| Steric Hindrance | Repulsive interaction between the bulky chlorine atom and the methyl group when they are in close proximity. | Destabilizes eclipsed and some gauche conformations. |

| Torsional Strain | Energy cost associated with eclipsing bonds during rotation. | Destabilizes eclipsed conformations. |

| Dipole-Dipole Interactions | Repulsive or attractive electrostatic forces between the C-Cl bond dipole and other bond dipoles. | Can stabilize or destabilize conformers depending on the orientation of the dipoles. |

Factors influencing the stability of this compound conformers.

Computational and Theoretical Investigations of 1 Chloro 1 Butene

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are fundamental in characterizing the molecular properties of 1-chloro-1-butene, including its reactivity and the relative stability of its different forms.

DFT calculations can model the electron density distribution to identify reactive sites. benchchem.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The LUMO's localization, for instance on the C-Cl bond, can indicate susceptibility to nucleophilic attack. benchchem.com Studies on butene derivatives using the B3LYP/6-311++G(d,p) level of theory have been performed to calculate these global descriptors and evaluate reactivity in the gas phase. jocpr.comresearchgate.net Global reactivity descriptors provide a quantitative classification of the electrophilic nature of a molecule. researchgate.net

Table 1: Global Reactivity Descriptors for Butene Derivatives Calculated via DFT This table presents a conceptual framework based on typical DFT studies of substituted alkenes. Specific values for this compound isomers would require dedicated calculations.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential | µ | µ = -(IP + EA) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index | ω | ω = µ² / (2η) | Propensity to accept electrons. |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are extensively used to determine the conformational stability and energetics of isomers. For substituted butenes, these calculations can predict the most stable geometric arrangements (conformers) and the energy differences between them.

This compound exists as two geometric isomers: cis (Z) and trans (E). Computational studies on related chloroalkenes, such as 1,3-dichloro-2-butene, have shown that the E-isomer is significantly more stable than the Z-isomer. researchgate.net For 1-chloro-2-butene (B1196595), the E-isomer is calculated to be 6.96 kJ/mol more stable than the Z-isomer. researchgate.net Similar calculations for 3-methyl-1-butene (B165623) have shown that the cis conformer is the more stable form, a finding consistent across various ab initio and DFT methods. sci-hub.se

Table 2: Calculated Relative Energies of Chloroalkene Isomers This table illustrates typical energy differences found in computational studies of related molecules.

| Compound | Isomers Compared | Computational Method | Calculated Energy Difference (kJ/mol) | More Stable Isomer | Reference |

| 1-Chloro-2-butene | E vs. Z | DFT | 6.96 | E | researchgate.net |

| 3-Methyl-1-butene | cis vs. gauche | MP2/various | 0.3 - 3.1 | cis | sci-hub.se |

Spectroscopic Parameter Prediction and Validation

Computational methods are crucial for interpreting and predicting spectroscopic data, providing a direct link between the molecular structure and its spectral signature.

Theoretical calculations are used to predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. These predictions are vital for the assignment of experimental spectral bands to specific molecular motions. researchgate.net For molecules like 3-chloro-1-butene (B1220285), ab initio calculations have been performed alongside the recording of IR and Raman spectra to analyze conformational stability and make vibrational assignments. jst.go.jp

In a study on the reaction of chlorine with trans-1,3-butadiene, the predicted vibrational wavenumbers and IR intensities for the resulting trans-1-chloromethylallyl radical, calculated at the B3PW91/6-311++g(2d, 2p) level, showed good agreement with experimental data. aip.org This agreement validates the computational method and confirms the identity of the product. aip.org Similar studies on trans-1-chloro-2-butene have also utilized ab initio calculations for vibrational assignments. rsc.org The NIST Chemistry WebBook provides access to experimental IR spectra for compounds like trans-1-chloro-1-butene, which can be used for comparison with theoretical predictions. nist.gov

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Chloroalkene Radical Data for trans-1-chloromethylallyl radical, illustrating the accuracy of computational predictions.

| Vibrational Mode Description | Experimental (p-H₂ matrix) | Calculated (B3PW91/6-311++g(2d, 2p)) | Reference |

| C-Cl Stretch | 650.3 | (not specified) | aip.org |

| CH₂ Rock | 809.0 | (not specified) | aip.org |

| CH Wag | 962.2 | (not specified) | aip.org |

| CH₂ Twist | 1240.6 | (not specified) | aip.org |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation. DFT calculations, particularly using the B3LYP exchange-correlation functional with the 6-311+G(2d,p) basis set, have proven reliable for evaluating ¹H and ¹³C NMR chemical shifts of chloro-alkenes. researchgate.net

A study systematically compared theoretical chemical shifts with experimental data for a series of chloro-alkenes, including the E and Z isomers of this compound. researchgate.net While raw calculated values may show systematic deviations, applying a linear regression fit significantly improves the accuracy. After scaling, the mean absolute error for a set of chloroalkenes was reduced to 0.05 ppm for ¹H and 3.8 ppm for ¹³C chemical shifts, demonstrating the predictive power of the methodology. researchgate.net

Table 4: Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for E/Z-1-Chloro-1-butene Data from a comparative study of chloro-alkenes, showcasing the correlation between theoretical and experimental values.

| Isomer | Atom | Experimental ¹³C | Calculated ¹³C | Experimental ¹H | Calculated ¹H | Reference |

| E-isomer | C1 | 120.3 | 127.3 | 6.00 | 6.03 | researchgate.net |

| C2 | 129.5 | 134.9 | 5.92 | 6.09 | researchgate.net | |

| C3 | 24.6 | 28.1 | 2.13 | 2.18 | researchgate.net | |

| C4 | 12.5 | 15.1 | 1.02 | 1.04 | researchgate.net | |

| Z-isomer | C1 | 119.2 | 126.1 | 5.94 | 6.00 | researchgate.net |

| C2 | 128.8 | 134.3 | 5.48 | 5.61 | researchgate.net | |

| C3 | 25.1 | 28.7 | 2.10 | 2.14 | researchgate.net | |

| C4 | 13.5 | 16.2 | 1.01 | 1.04 | researchgate.net |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling potential energy surfaces and identifying transition states. This analysis helps determine the feasibility and kinetics of a proposed reaction pathway.

Furthermore, DFT studies have been applied to model the deprotonation of 1-butene (B85601) derivatives coordinated to transition metals like AuCl₃. acs.org These calculations locate the transition structures for deprotonation and evaluate the stability of the intermediate π-complexes, providing insight into how substituents on the alkene influence the acidity of allylic hydrogens. acs.org Modeling of nucleophilic substitution reactions has also been performed, where the transition-state conformation of compounds like 3,4-dichloro-1-butene (B1205564) with a nucleophile was optimized to calculate the enthalpy and entropy of activation. oup.com

Computational Elucidation of Reaction Mechanisms and Kinetics

The gas-phase thermal decomposition of chloroalkenes, including isomers of this compound, has been a subject of detailed computational investigation. Density Functional Theory (DFT) and ab initio methods are primary tools for modeling these reactions.

Studies have focused on the unimolecular elimination of hydrogen chloride (HCl) from chloroalkenes. researchgate.netresearchgate.net For these reactions, two primary mechanisms are typically considered:

Mechanism A: A concerted 1,2-elimination that proceeds through a four-membered cyclic transition state. researchgate.netresearchgate.net

Mechanism B: A process involving anchimeric assistance (neighboring group participation) from the double bond in the elimination of HCl. researchgate.netresearchgate.net

Computational studies employing various levels of theory, such as MPW1PW91/6-31G(d,p), G3, and G3MP2, have been used to calculate the activation energies for both potential pathways. researchgate.netresearchgate.net The results consistently indicate that the elimination reactions of 1-chloroalkenes are more likely to proceed via the concerted four-membered cyclic transition state (Mechanism A). researchgate.netresearchgate.net This preference is attributed to the significantly higher activation energy calculated for Mechanism B. researchgate.netresearchgate.net

Further analysis of the reaction path for Mechanism A, using geometric parameters and natural bond orbital (NBO) charge analysis, suggests that the rate-determining step is the breaking of the carbon-chlorine (C-Cl) bond in the transition state. researchgate.netresearchgate.net The dehydrochlorination process is described as a concerted, non-synchronous event, where the transition state is stabilized by the delocalization of π-electrons from the adjacent double bond. researchgate.netresearchgate.net

In a computational study on various butene derivatives using DFT at the B3LYP/6-311++G(d,p) level, the absolute electronic energies of cis- and trans-1-chloro-1-butene were calculated, providing fundamental data on their relative stabilities. jocpr.comresearchgate.net

Table 1: Calculated Electronic Energies and Dipole Moments of this compound Isomers

| Compound | Code | Dipole Moment (Debye) | Energy (a.u.) |

| cis-1-chloro-1-butene | CA | 1.7881 | -616.89416900 |

| trans-1-chloro-1-butene | CB | 2.1616 | -616.89393023 |

Source: J. Chem. Pharm. Res., 2016, 8(4):1107-1117. jocpr.com

Prediction of Regioselectivity and Stereoselectivity

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound and related compounds. Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions, while stereoselectivity is the preference for the formation of one stereoisomer over another. numberanalytics.commasterorganicchemistry.com

Frontier Molecular Orbital (FMO) Theory FMO theory is a powerful conceptual tool, often supported by calculations, used to predict the outcomes of organic reactions. numberanalytics.com By analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, chemists can gain insights into the feasibility, regioselectivity, and stereoselectivity of a reaction. numberanalytics.com For instance, in the addition of a reagent like HCl to a diene, the orientation of the interacting HOMO and LUMO orbitals determines the regioselectivity of the product, such as the formation of 3-chloro-1-butene from butadiene. numberanalytics.com The chloro-substituent in a diene can lower the LUMO energy, enhancing its reactivity. benchchem.com

Intermediate and Transition State Stability Calculations A common computational approach for predicting regioselectivity involves calculating the relative stabilities of possible reaction intermediates or transition states using methods like DFT. researchgate.net For many reactions, the observed product distribution correlates well with the calculated energies of these transient species. The reaction is predicted to proceed through the lowest energy pathway, leading to the major product. researchgate.net

For example, in nucleophilic aromatic substitution reactions, a field with analogous challenges, calculating the relative stabilities of the isomeric σ-complex intermediates can quantitatively predict the final product ratio. researchgate.net Similar principles apply to electrophilic additions or eliminations involving this compound.

In the context of polymerization, DFT calculations have been used to analyze the regioselectivity of monomer insertion. frontiersin.org Studies on 1-butene polymerization show that 1,2-insertions are strongly favored over 2,1-insertions due to both steric and electronic factors. frontiersin.org The presence of a substituent on the monomer, such as the chlorine atom in this compound, would be expected to have a significant influence on the energetics of monomer insertion, thereby controlling the regiochemistry of the resulting polymer chain. A detailed analysis of the transition state structures for different insertion pathways allows for a quantitative prediction of regioselectivity. frontiersin.org

Advanced Spectroscopic and Analytical Techniques for in Situ Monitoring and Structural Elucidation

Vibrational Spectroscopy for Conformational and Reaction Pathway Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and reaction dynamics of 1-chloro-1-butene. These methods detect the characteristic vibrational frequencies of molecular bonds, which are sensitive to the molecule's geometry and electronic structure.

Infrared (IR) and Raman spectroscopy are crucial for identifying the rotational isomers (conformers) of molecules like this compound and its related chloroalkenes. benchchem.combenchchem.com By analyzing the vibrational spectra, which provide a unique molecular fingerprint, researchers can distinguish between different spatial arrangements of atoms. The spectra of the fluid phases are often consistent with multiple stable conformers coexisting in equilibrium at ambient temperature. acs.org

For the stereoisomers of this compound, specific vibrational modes are particularly informative. The NIST Chemistry WebBook provides evaluated infrared reference spectra for both (E)- and (Z)-1-chloro-1-butene. nist.govnist.gov The C=C stretching vibration, typically found in the 1600-1700 cm⁻¹ region, and the C-Cl stretching vibration are highly sensitive to the isomeric configuration. These differences allow for the unambiguous identification of each isomer. For instance, analysis of the vibrational spectra of related molecules like 3-chloro-1-butene (B1220285) has been used to study its conformational composition. researchgate.net

Note: The data in the table is compiled from typical ranges for chloroalkenes and specific data from NIST spectra. nist.govnist.gov

In situ Fourier Transform Infrared spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is a powerful technique for monitoring chemical reactions in real-time under actual process conditions. mt.com This method allows for the direct observation of changes in the concentrations of reactants, intermediates, and products by tracking their characteristic infrared absorption bands. mt.comnih.govutwente.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Both ¹H and ¹³C NMR spectroscopy are essential for the definitive stereochemical assignment of the (E) and (Z) isomers of this compound. benchchem.com The chemical shifts (δ) of the vinylic protons and carbons are particularly sensitive to the geometric arrangement around the double bond. researchgate.net

In ¹H NMR, the coupling constants (J-values) between vinylic protons can often distinguish between cis and trans configurations. For chloroalkenes, the chemical shifts of protons and carbons are influenced by the electronegativity and anisotropic effects of the chlorine atom and the double bond. researchgate.netdocbrown.info Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed alongside experimental data to accurately predict and assign chemical shifts for different isomers and conformers of chloroalkenes. researchgate.net A study comparing theoretical and experimental data for a series of chloro-alkenes found that DFT calculations could reliably account for variations in chemical shifts, with mean absolute errors as low as 0.05 ppm for ¹H and 3.8 ppm for ¹³C after linear regression analysis. researchgate.net

The number of unique signals in the ¹³C NMR spectrum indicates the number of non-equivalent carbon environments, which can help differentiate between structural isomers. docbrown.info For this compound, both the (E) and (Z) isomers are expected to show four distinct carbon signals.

Note: The data in the table represents typical chemical shift ranges for vinylic and allylic protons and carbons in chloroalkenes, based on general principles and data from related compounds. researchgate.netbenchchem.com

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Product Identification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Tandem mass spectrometry (MS/MS or MS²) is an advanced technique where two or more mass analyzers are coupled together. wikipedia.org In a typical MS/MS experiment, a precursor ion of a specific m/z value is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nationalmaglab.org This process provides detailed structural information and is highly effective for identifying compounds in complex mixtures and for elucidating reaction mechanisms. chromatographyonline.comlabmanager.com

For a molecule like this compound, the mass spectrum is characterized by the presence of isotopic peaks for any chlorine-containing fragment due to the natural abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. docbrown.infomsu.edu The molecular ion peak [M]⁺˙ would appear at m/z 90 and a smaller [M+2]⁺˙ peak at m/z 92.

Common fragmentation pathways for chloroalkanes and chloroalkenes include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of hydrogen chloride: [M - HCl]⁺˙ docbrown.info

Cleavage of C-C bonds: leading to smaller carbocation fragments. msu.edu

In mechanistic studies, MS/MS can be used to track the formation of products and by-products. By selecting the molecular ion of a suspected product and analyzing its fragmentation pattern, its structure can be confirmed. This high selectivity and sensitivity make MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, a powerful tool for mechanistic investigations. mdpi.com

Note: The fragmentation data is based on the molecular weight of this compound and common fragmentation patterns of related haloalkanes and haloalkenes. nist.govdocbrown.infomsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the real-time monitoring of chemical reactions and the detailed profiling of complex product mixtures involving this compound. azom.com This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it indispensable for tracking the formation of this compound, quantifying its isomers, and identifying potential byproducts. azom.com

In a typical GC-MS analysis, the volatile components of a reaction mixture are separated based on their boiling points and interactions with the stationary phase of a capillary column. postnova.com As each component elutes from the column at a characteristic retention time, it enters the mass spectrometer. There, it is ionized, most commonly by electron ionization (EI), causing the molecule to fragment in a reproducible pattern. uni-saarland.de This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or through detailed interpretation. pressbooks.pub The molecular weight is indicated by the molecular ion peak (M+), and the presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which produces doublet peaks (M+ and M+2) with an approximate 3:1 intensity ratio. docbrown.infoaip.org

Chromatographic Separation and Identification

The separation of this compound isomers, (Z)-1-chloro-1-butene and (E)-1-chloro-1-butene, from other C4 isomers (e.g., 3-chloro-1-butene, 1,2-dichlorobutane) is critical for accurate reaction profiling. The choice of GC column is paramount; non-polar columns like those with a dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-5ms) are often employed, separating compounds primarily based on their boiling points. However, for complex mixtures containing isomers with similar boiling points, more polar columns may be required to enhance separation based on differences in dipole moment. shimadzu.com For instance, in the synthesis of chlorobutenes via the dehydrohalogenation of 1,2-dichlorobutane, GC-MS analysis can confirm the product distribution, which may include (Z)-1-chloro-1-butene, (E)-1-chloro-1-butene, and 3-chloro-1-butene. benchchem.com

The following table outlines the expected GC-MS characteristics for components in a representative reaction mixture.

Table 1: GC-MS Identification of Components in a Hypothetical Chlorobutene Synthesis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected Retention Order | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|---|

| 1-Butene (B85601) | C₄H₈ | 56.11 | 1 (Most Volatile) | 56 (M+) , 41, 39, 29, 28 massbank.eu |

| (E)-1-Chloro-1-butene | C₄H₇Cl | 90.55 | 2 | 90/92 (M+) , 55, 41, 39 |

| (Z)-1-Chloro-1-butene | C₄H₇Cl | 90.55 | 3 | 90/92 (M+) , 55, 41, 39 nist.gov |

| 3-Chloro-1-butene | C₄H₇Cl | 90.55 | 4 | 90/92 (M+) , 75, 55, 41, 39 nih.gov |

| 1,2-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 5 (Least Volatile) | 91/93, 62/64, 55, 41 |

Note: Retention order is an estimation based on typical boiling points and polarities. Actual elution order can vary with specific GC conditions.

Mass Spectral Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [C₄H₇Cl]⁺˙ is observed at a mass-to-charge ratio (m/z) of 90 for the ³⁵Cl isotope and m/z 92 for the ³⁷Cl isotope, with the expected ~3:1 relative abundance. nist.gov A prominent fragmentation pathway involves the loss of a chlorine atom, resulting in the formation of the C₄H₇⁺ cation at m/z 55. This fragment is often the base peak in the spectrum, indicating its high stability (an allylic carbocation). Another significant fragmentation is the loss of HCl, leading to a butadienyl radical cation at m/z 54. Further fragmentation of the butyl chain results in smaller ions, such as the C₃H₃⁺ ion at m/z 39. docbrown.infonist.gov

The detailed mass spectrum data for (Z)-1-chloro-1-butene provides a clear fingerprint for its identification.

Table 2: Mass Spectral Data for (Z)-1-Chloro-1-butene

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Fragment |

|---|---|---|

| 39 | 35.8 | [C₃H₃]⁺ |

| 41 | 10.3 | [C₃H₅]⁺ |

| 53 | 10.3 | [C₄H₅]⁺ |

| 54 | 12.8 | [C₄H₆]⁺˙ (Loss of HCl) |

| 55 | 100.0 (Base Peak) | [C₄H₇]⁺ (Loss of Cl) |

| 89 | 10.3 | [C₄H₆³⁵Cl]⁺ (Loss of H) |

| 90 | 38.5 | [C₄H₇³⁵Cl]⁺˙ (Molecular Ion) |

| 92 | 12.8 | [C₄H₇³⁷Cl]⁺˙ (Molecular Ion Isotope) |

Data sourced from the NIST WebBook for (Z)-1-Chloro-1-butene, EI-MS. nist.govnist.gov

By monitoring the relative intensities of these characteristic ions, GC-MS allows for the quantitative analysis of reaction components over time. This provides crucial kinetic data and enables the optimization of reaction conditions—such as temperature, pressure, and catalyst choice—to maximize the yield of the desired this compound isomer and minimize the formation of unwanted byproducts. acs.org

Role of 1 Chloro 1 Butene in Advanced Materials and Polymer Science

Exploration as a Precursor in Functionalized Polymer Synthesis

The direct polymerization of 1-chloro-1-butene is not extensively documented in dedicated research literature. However, its structural similarity to other reactive monomers suggests its potential as a building block in polymer chemistry. It has been referenced as a low molecular weight model compound to study the 3,4-microstructure in copolymers of 1-chloro-1,3-butadiene and styrene (B11656). oup.com This indicates its relevance in understanding the incorporation of chlorinated units in polymer chains.

The reactivity of halogenated butenes in polymerization is influenced by the position of the halogen atom. For instance, in the copolymerization of halogenated olefins with propylene (B89431) using metallocene catalysts, it was observed that 4-bromo-1-butene (B139220) did not incorporate into the polymer chain under the same conditions where 11-bromo-1-undecene (B109033) did, suggesting that the proximity of the halogen to the double bond can significantly impact polymerization.

While direct studies on this compound are limited, research on the copolymerization of the structurally related 1-chloro-1,3-butadiene with styrene has been conducted. researchgate.net In these radical copolymerizations, 1-chloro-1,3-butadiene readily copolymerizes, and the resulting polymer can be chemically modified by eliminating HCl to create conjugated double bonds along the polymer backbone. researchgate.net This suggests that polymers derived from chloro-substituted butenes or butadienes can serve as precursors to other functional materials.

The table below summarizes the reactivity of various halogenated butene and butadiene monomers in polymerization, providing context for the potential behavior of this compound.

| Monomer | Polymerization Type | Reactivity/Incorporation | Resulting Polymer Structure | Reference |

| 1-Chloro-1,3-butadiene | Radical copolymerization with styrene | Readily copolymerizes | Contains 1,4- and 3,4-microstructures; can be dehydrochlorinated to form conjugated systems. | researchgate.net |

| 4-Bromo-1-butene | Copolymerization with propylene (metallocene catalyst) | Not incorporated into the polymer chain under specific conditions. | --- | |

| 11-Bromo-1-undecene | Copolymerization with propylene (metallocene catalyst) | Incorporated into the polymer chain. | Functionalized polypropylene. | |

| This compound | Model Compound Study | Used as a model for the 3,4-microstructure in poly(1-chloro-1,3-butadiene). | --- | oup.com |

This comparative data underscores the nuanced reactivity of halogenated olefins in polymerization, which is dependent on factors such as the specific halogen, its position relative to the double bond, and the polymerization conditions.

Mechanistic Insights into Polymerization of Related Butene Derivatives

Understanding the polymerization mechanisms of butene derivatives is crucial for controlling polymer architecture and properties. While specific mechanistic studies on this compound are scarce, extensive research on the polymerization of 1-butene (B85601) provides valuable insights that can be extrapolated.

The polymerization of 1-butene, particularly using single-site catalysts like metallocenes, is a complex process involving several key steps and potential side reactions. frontiersin.org Density Functional Theory (DFT) calculations have been employed to elucidate these mechanisms. frontiersin.org

A primary consideration is the regioselectivity of monomer insertion. The insertion of a 1-butene monomer can occur in a 1,2- (primary) or 2,1- (secondary) fashion. frontiersin.org While 1,2-insertions are generally favored, occasional 2,1-insertions, or regioerrors, can occur. frontiersin.org These regioerrors have a significant impact on the polymerization kinetics, often leading to the formation of "dormant sites" with lower reactivity and influencing the molecular weight of the resulting polymer. frontiersin.org In the case of isotactic poly(1-butene) (iPB) produced with metallocene catalysts, 2,1-units are typically found at the chain ends rather than within the main polymer chain. frontiersin.org

Chain termination reactions are also critical in determining the molecular weight of the polymer. Studies have shown that termination is more likely to occur after a 2,1-insertion compared to a 1,2-insertion, contributing to the formation of lower molecular weight iPB when using certain metallocene systems. frontiersin.org

Furthermore, isomerization reactions can occur, leading to the formation of different structural units within the polymer chain. For example, the isomerization of a 2,1-inserted butene unit can lead to the formation of a 4,1-unit. frontiersin.org This can proceed through a stepwise or a concerted mechanism. frontiersin.org

The table below outlines the key mechanistic aspects of 1-butene polymerization catalyzed by homogeneous single-site catalysts.

| Mechanistic Aspect | Description | Impact on Polymer | Reference |

| Regioselectivity (Monomer Insertion) | Preference for 1,2- (primary) vs. 2,1- (secondary) insertion of the 1-butene monomer. | The presence of 2,1-insertions (regioerrors) can decrease the rate of propagation. | frontiersin.org |

| Chain Termination | Termination reactions are more favorable after a 2,1-insertion, leading to the cessation of chain growth. | Results in lower molecular weight polymers, a notable characteristic of iPB synthesized with some metallocene catalysts. | frontiersin.org |

| Isomerization | Rearrangement of the inserted monomer unit, such as the conversion of a 2,1-unit to a 4,1-unit. | Affects the microstructure and properties of the final polymer. | frontiersin.org |

| Catalyst Influence | The specific structure of the metallocene catalyst influences stereoselectivity, regioselectivity, and termination rates. | Determines the tacticity (e.g., isotactic), molecular weight, and overall architecture of the polymer. | frontiersin.org |

These mechanistic details for 1-butene provide a foundational understanding for predicting the behavior of substituted butenes like this compound in polymerization reactions. The electronic and steric effects of the chlorine atom in this compound would likely influence the kinetics and regioselectivity of its insertion, as well as the stability of any resulting carbocationic intermediates in cationic polymerization processes.

常见问题

Basic Research Questions

Q. How can 1-chloro-1-butene be synthesized, and what experimental conditions ensure high purity?

- Methodology :

- Dehydrochlorination : Use 1,2-dichlorobutane with a strong base (e.g., KOH in ethanol) under reflux. Monitor reaction progress via GC-MS to avoid side products like 1,3-dienes .

- Addition Reactions : Catalytic HCl addition to 1,3-butadiene under controlled temperatures (0–5°C) to favor this compound over 3-chloro-1-butene .

- Purity Verification : Confirm purity via NMR (characteristic vinyl proton splitting at δ 5.2–5.8 ppm) and GC retention time matching NIST reference data .

Q. What spectroscopic techniques are most reliable for distinguishing cis/trans isomers of this compound?

- Answer :

- IR Spectroscopy : Cis isomers show C=C stretching at ~1650 cm⁻¹ with higher intensity due to dipole alignment, while trans isomers absorb weakly .

- ¹H NMR : Coupling constants (J) differ: cis (J = 10–12 Hz) vs. trans (J = 15–18 Hz) for vinyl protons .

- Gas Chromatography : Use polar columns (e.g., DB-WAX) to separate isomers based on polarity differences .

Q. Why does this compound exhibit lower SN2 reactivity compared to other chloroalkenes?

- Mechanistic Insight : The allylic chlorine in this compound stabilizes the transition state via resonance, favoring SN1 or elimination pathways over SN2. Steric hindrance from the adjacent double bond further reduces backside attack feasibility .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported thermodynamic data for this compound?

- Strategy :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to compute enthalpy of formation (ΔfH°). Compare with experimental NIST data (e.g., ΔfH°gas = 23.4 kJ/mol) to identify outliers .

- Error Analysis : Reconcile discrepancies using solvent effect corrections (e.g., PCM models for liquid-phase data) .

Q. What experimental designs minimize polymerization during this compound storage or reactions?

- Best Practices :

- Inhibitors : Add 0.1% hydroquinone or BHT to suppress radical-initiated polymerization .

- Temperature Control : Store at –20°C under nitrogen to reduce thermal degradation .

- Reaction Solvents : Use polar aprotic solvents (e.g., DMF) to stabilize the monomeric form .

Q. How do stereoelectronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Analysis :

- Frontier Molecular Orbitals (FMOs) : The electron-deficient chlorine atom lowers the LUMO energy of the dienophile, favoring endo transition states.

- Experimental Validation : Compare reaction yields with/without electron-withdrawing substituents on dienes (e.g., maleic anhydride vs. furan) .

Data Contradiction & Resolution

Q. Conflicting reports on the boiling point of (Z)-1-chloro-1-butene: How to address this?

- Resolution Workflow :

Source Evaluation : Prioritize NIST data (Tboil = 68°C) over older literature due to standardized measurement protocols .

Reproduce Experimentally : Use a fractional distillation setup with calibrated thermocouples (±0.1°C accuracy) under inert atmosphere .

Publish Corrections : Submit errata to journals with non-NIST-aligned values, citing instrumental calibration records .

Research Question Frameworks

Formulating a FINER-compliant research question on this compound reactivity:

- Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。